

# Introduction: The Analytical Significance of N-(2,4-Dimethoxyphenyl)acetamide

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## Compound of Interest

**Compound Name:** N-(2,4-Dimethoxyphenyl)acetamide  
**CAS No.:** 23042-75-3  
**Cat. No.:** B045891

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**N-(2,4-Dimethoxyphenyl)acetamide** is a chemical compound with established applications as a reactant in the synthesis of regioselectively halogenated aromatic compounds[1]. Its characterization is crucial for quality control and reaction monitoring. Key identifiers and properties are summarized below.

Property	Value	Source
CAS Number	23042-75-3	[1][2][3]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO <sub>3</sub>	[1][2][3]
Molecular Weight	195.22 g/mol	[1][3]
SMILES	COC1=CC(OC)=C(NC(C)=O) C=C1	[3]
InChI Key	PUOPSKXVSJHFJF- UHFFFAOYSA-N	[2]

In modern analytical workflows, particularly within pharmaceutical and metabolomics research, moving beyond simple mass-to-charge ( $m/z$ ) identification is critical. The three-dimensional structure of a molecule dictates its function and interactions. Ion Mobility Spectrometry (IMS) provides a powerful means to probe this structure in the gas phase.

## The Collision Cross Section (CCS): A Molecular Fingerprint

Ion Mobility Spectrometry (IMS) separates ions based on their size, shape, and charge as they travel through a drift tube filled with a neutral buffer gas (typically nitrogen or helium) under the influence of an electric field[4][5][6][7]. The fundamental parameter derived from an ion's drift time is its Collision Cross Section (CCS), measured in square angstroms ( $\text{\AA}^2$ ).

The CCS represents the rotationally averaged surface area of the ion as it tumbles and collides with the buffer gas[7]. It is an intrinsic physical property of the molecule in the gas phase that provides an additional, orthogonal dimension of separation and identification to liquid chromatography and mass spectrometry[8][9][10]. This "molecular fingerprint" is invaluable for:

- **Increasing Confidence in Identification:** By matching an experimental CCS value with a predicted or library value, alongside retention time and accurate mass, the confidence in compound annotation increases significantly, especially in complex matrices[9][10][11].
- **Isomer Differentiation:** CCS can distinguish between isomers (molecules with the same mass and formula but different structures) that are often indistinguishable by mass spectrometry alone[9].
- **Structural Elucidation:** The CCS value provides insights into the gas-phase conformation and three-dimensional shape of a molecule[5][7].

In drug development, these capabilities are crucial for everything from metabolite identification to ensuring the purity of active pharmaceutical ingredients (APIs)[9][12].

## Methodologies for CCS Prediction

While experimental measurement is the gold standard, the availability of reference standards is often limited[7][8]. Therefore, robust computational prediction methods are essential to expand

the utility of IMS-MS. These methods fall into two primary categories: theoretical calculations and machine learning models.

## Theoretical and Computational Chemistry Methods

These methods calculate the CCS from first principles based on the 3D structure of the ion and its interaction with the buffer gas.

- **Trajectory Method (TM):** Considered the most accurate approach, TM simulates the trajectories of a large number of buffer gas molecules around the ion to calculate the momentum transfer and derive the CCS[13][14]. While highly accurate, it is computationally intensive, making it less suitable for high-throughput applications[14]. Software like MOBCAL and MassCCS implement this method[13][14].
- **Projection Approximation (PA):** A much faster and simpler method, PA calculates the CCS by averaging the area of the ion's "shadow" as it is rotated through all possible orientations[13][15][16]. The molecule is treated as a collection of hard spheres[13]. While faster, PA can be less accurate as it neglects surface concavity and long-range ion-buffer gas interactions[14][15]. Software and algorithms like IMPACT and PARCS are based on this principle[14][15][17][18].
- **Exact Hard Sphere Scattering (EHSS):** This method, also available in software like MobCal, offers a balance between the speed of PA and the accuracy of TM[13].

## Machine Learning (ML) and Data-Driven Approaches

With the growth of experimental CCS databases, machine learning has emerged as a powerful tool for rapid and accurate prediction[13][19]. These models learn the complex relationship between molecular structure and CCS from large datasets.

- **Methodology:** ML models use molecular descriptors (numerical representations of a molecule's properties) or structural fingerprints as input to train algorithms like artificial neural networks (ANNs), gradient boosting machines (GBM), or graph attention networks[8][13][19][20].
- **Advantages:** The key benefits are speed and scale. ML models can predict CCS values for vast libraries of compounds in seconds, with reported median relative errors often below 2-

3%<sup>[13][21]</sup>.

- Available Tools: Several web servers and software packages have been developed for this purpose, including MetCCS Predictor, DarkChem, and MGAT-CCS, which allow researchers to predict CCS values with user-friendly interfaces<sup>[19][22][23]</sup>.

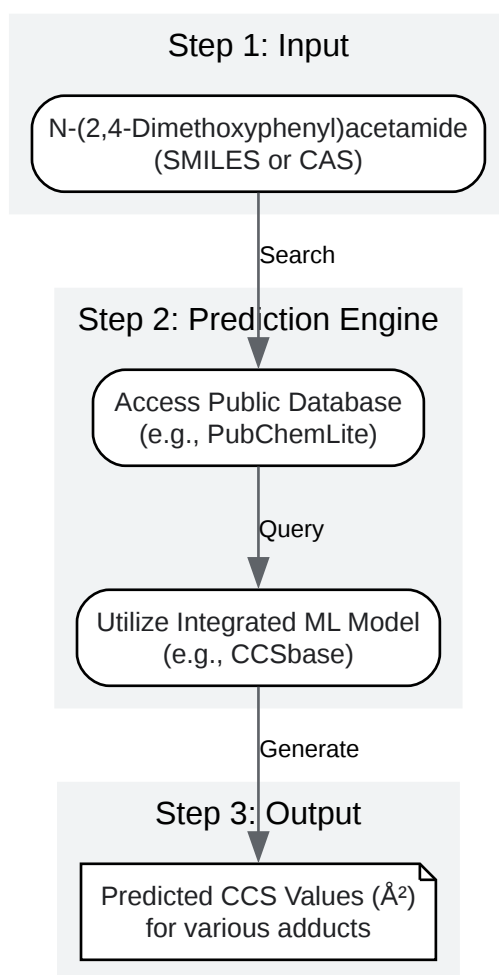
## Predicting the CCS of N-(2,4-Dimethoxyphenyl)acetamide: A Practical Workflow

For this guide, we will utilize a prediction derived from CCSbase, a database that provides pre-calculated CCS values for a vast number of compounds, as displayed in the PubChemLite database<sup>[24]</sup>. This approach represents a common and accessible workflow for researchers who may not have access to specialized computational software.

### Experimental Protocol: CCS Prediction via Public Database

- Obtain Molecular Identifier: Secure a reliable identifier for the target molecule, such as the CAS number (23042-75-3) or SMILES string (COC1=CC(OC)=C(NC(C)=O)C=C1).
- Access a Chemical Database: Navigate to a comprehensive chemical database that integrates predicted CCS values, such as PubChem.
- Search for the Compound: Use the identifier to search for **N-(2,4-Dimethoxyphenyl)acetamide**.
- Locate Predicted CCS Data: Find the section or data field containing predicted collision cross section values. Databases like PubChemLite often present this data in a structured table, specifying the adduct ion<sup>[24]</sup>.
- Record Predicted Values: Document the predicted CCS ( $\text{\AA}^2$ ) for each relevant adduct ion (e.g.,  $[\text{M}+\text{H}]^+$ ,  $[\text{M}+\text{Na}]^+$ ). The adduct is critical as it affects the ion's mass, charge distribution, and sometimes its conformation, thereby influencing the CCS value.

### Visualization of the Prediction Workflow



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Caption: A simplified workflow for obtaining predicted CCS values using a public database.

## Predicted CCS Data for N-(2,4-Dimethoxyphenyl)acetamide

The following table summarizes the predicted collision cross section values for various adducts of **N-(2,4-Dimethoxyphenyl)acetamide**, as calculated by the CCSbase model and reported in the PubChemLite database[24].

Adduct Ion	m/z	Predicted CCS (Å <sup>2</sup> )
[M+H] <sup>+</sup>	196.09682	140.3
[M+Na] <sup>+</sup>	218.07876	148.3
[M+K] <sup>+</sup>	234.05270	147.6
[M+NH <sub>4</sub> ] <sup>+</sup>	213.12336	159.9
[M-H] <sup>-</sup>	194.08226	144.5

Data sourced from PubChemLite, calculated using CCSbase.[24]

Causality Behind Adduct Variation: The formation of different adducts is a common phenomenon in electrospray ionization. The size and nature of the adduct ion (e.g., a small proton, H<sup>+</sup>, versus a larger sodium ion, Na<sup>+</sup>) alter the overall size, shape, and charge localization of the resulting complex. This directly impacts the interaction with the drift gas, leading to distinct CCS values for each adduct, as shown in the table.

## Self-Validating Systems: Interpreting and Utilizing Predicted CCS

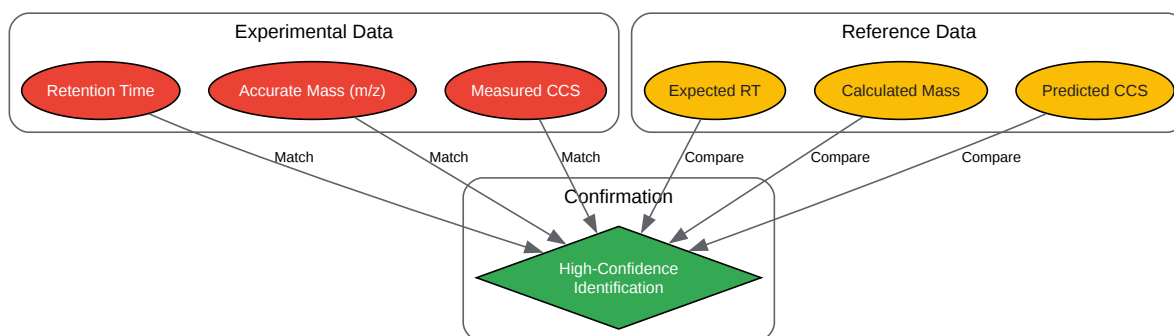
A predicted CCS value is a powerful data point, but its utility is maximized when integrated into a self-validating analytical system.

Trustworthiness and Validation: The accuracy of any CCS prediction is contingent on the method used. For machine learning models, accuracy depends on the size, diversity, and quality of the training dataset and the sophistication of the algorithm[13][20]. For theoretical methods, it depends on the level of theory and the quality of the initial 3D molecular structure[14].

Protocol for a Self-Validating Workflow:

- **Multi-dimensional Confirmation:** Never rely on a single data point. The predicted CCS should be used as a filter in conjunction with retention time (from LC) and high-resolution mass-to-charge (m/z) data. A true positive identification will show a match across all three orthogonal parameters.

- **Adduct Pattern Analysis:** In your experimental data, observe which adducts of your compound are formed. Compare the pattern of experimental CCS values for these different adducts against the predicted values. A consistent trend across multiple adducts strengthens the identification.
- **Error Tolerance:** When comparing experimental to predicted values, use a realistic error tolerance. A median relative error of 2-5% is a common benchmark for high-quality prediction models[13].
- **Experimental Verification (Gold Standard):** Whenever possible, analyze a certified reference standard of **N-(2,4-Dimethoxyphenyl)acetamide** using the same IM-MS method to obtain an experimental CCS value. This provides the ultimate validation of both the prediction and the tentative identification in a sample.



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Caption: Logical relationship for high-confidence identification using orthogonal data.

## Conclusion

The prediction of collision cross sections represents a significant advancement in analytical chemistry, providing a crucial data point for structural characterization without the need for physical reference standards in every instance. For **N-(2,4-Dimethoxyphenyl)acetamide**,

readily accessible machine learning-based predictions provide robust reference values that, when integrated into a multi-dimensional analytical workflow, substantially increase the confidence of its identification in complex samples. As prediction algorithms and CCS libraries continue to grow, the use of predicted CCS will become an indispensable tool for researchers in drug discovery, metabolomics, and beyond.

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